REACTION_CXSMILES
|
[F:1][C:2]([F:26])([F:25])[O:3][C:4]1[CH:24]=[CH:23][C:7]([CH2:8][O:9][CH:10]2[CH2:15][CH2:14][N:13](C(OC(C)(C)C)=O)[CH2:12][CH2:11]2)=[CH:6][CH:5]=1.Cl>C(O)C>[F:25][C:2]([F:1])([F:26])[O:3][C:4]1[CH:24]=[CH:23][C:7]([CH2:8][O:9][CH:10]2[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]2)=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
19.21 kg
|
Type
|
reactant
|
Smiles
|
FC(OC1=CC=C(COC2CCN(CC2)C(=O)OC(C)(C)C)C=C1)(F)F
|
Name
|
|
Quantity
|
50 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
8.28 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 60° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred at 60° C. for 2 hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
80 L of toluene was added to the residue
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with 150 L of water
|
Type
|
WASH
|
Details
|
and further the water layer was washed with 40 L of toluene
|
Type
|
ADDITION
|
Details
|
15.5 L of a 25% NaOH aqueous solution was added to the water layer
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted twice with 80 L and 40 L of toluene
|
Type
|
WASH
|
Details
|
the organic layer was twice washed with 80 L of water
|
Type
|
CONCENTRATION
|
Details
|
the organic layer was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
then, 20 L of ethanol was added to the residue
|
Type
|
CONCENTRATION
|
Details
|
and the mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain 10.40 kg of a yellow oily target substance
|
Name
|
|
Type
|
|
Smiles
|
FC(OC1=CC=C(COC2CCNCC2)C=C1)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |